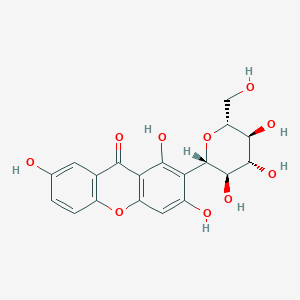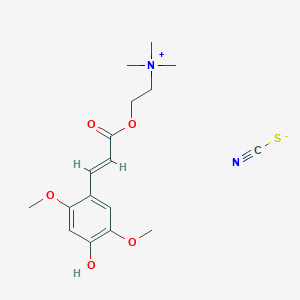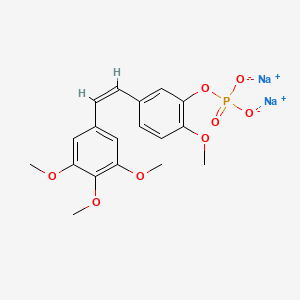
Neolancerin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neolancerin is a natural product isolated from the adventitious roots of St. John’s wort (Hypericum perforatum L.) . It is known for its cytotoxic activity, particularly against HL-60 human promyelocytic leukemia cells . The molecular formula of this compound is C19H18O10, and it has a molecular weight of 406.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neolancerin is typically prepared through chemical synthesis. One common method involves the reaction of chloroethanol with benzoyl chloride to obtain chloroethylamine chloride, which is then treated with sodium bisulfite to generate this compound . The reaction conditions usually involve controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and cost-effectiveness. The process may include additional purification steps such as crystallization and chromatography to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Neolancerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Applications De Recherche Scientifique
Neolancerin has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of natural products and their synthetic analogs.
Industry: this compound is used in the development of pharmaceuticals and as a lead compound for the synthesis of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Neolancerin involves its interaction with cellular pathways that regulate cell viability. It has been shown to significantly reduce the viability of HL-60 human promyelocytic leukemia cells by inducing apoptosis . The molecular targets and pathways involved include the inhibition of key enzymes and signaling molecules that are essential for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Hypericin: Another compound isolated from St. John’s wort, known for its antiviral and anticancer properties.
Quercetin: A flavonoid with antioxidant and anti-inflammatory activities.
Rutin: A glycoside of quercetin, also known for its antioxidant properties.
Comparison: Neolancerin is unique in its specific cytotoxic activity against HL-60 cells, which distinguishes it from other similar compounds like Hypericin, Quercetin, and Rutin. While these compounds share some biological activities, this compound’s distinct chemical structure and specific interactions with cellular pathways make it a valuable compound for targeted cancer research.
Propriétés
Formule moléculaire |
C19H18O10 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
1,3,7-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C19H18O10/c20-5-11-15(24)17(26)18(27)19(29-11)12-8(22)4-10-13(16(12)25)14(23)7-3-6(21)1-2-9(7)28-10/h1-4,11,15,17-22,24-27H,5H2/t11-,15-,17+,18-,19+/m1/s1 |
Clé InChI |
KRCBALDMBZQTIQ-ZJKJAXBQSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)
![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)



![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)

![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
